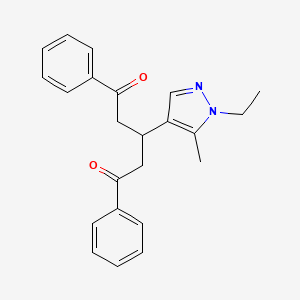
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione, also known as EMPPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMPPD is a pyrazole-based compound that has been synthesized using various methods.
作用机制
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit COX-2 and LOX, which are enzymes involved in the inflammatory response. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione also induces apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione increases insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
生化和生理效应
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has been shown to have significant biochemical and physiological effects. In vitro studies have shown that 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione inhibits the activity of COX-2 and LOX, which reduces inflammation. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione increases insulin sensitivity by activating the AMPK pathway, which improves glucose uptake in cells.
实验室实验的优点和局限性
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, the limitations of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione include its limited solubility in water, which may affect its bioavailability in vivo.
未来方向
The potential therapeutic applications of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione warrant further research. Future studies could focus on the optimization of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione synthesis methods to improve yields and purity. Additionally, in vivo studies could be conducted to determine the pharmacokinetics and pharmacodynamics of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione. Future research could also explore the potential use of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione in combination with other drugs for the treatment of various diseases. Finally, the development of novel 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione derivatives could lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion:
In conclusion, 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione is a pyrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has been synthesized using various methods and has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione exerts its therapeutic effects through various mechanisms of action, including the inhibition of COX-2 and LOX, induction of apoptosis in cancer cells, and activation of the AMPK pathway. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has several advantages for lab experiments, including its stability and low toxicity, but also has limitations such as limited solubility in water. Future research could explore the potential therapeutic applications of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione and its derivatives.
合成方法
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has been synthesized using various methods, including the reaction of 1,5-diphenylpentane-1,5-dione with ethyl acetoacetate and 4-methyl-1-phenylpyrazol-5-one in the presence of a base. Another method involves the reaction of 1,5-diphenylpentane-1,5-dione with ethyl acetoacetate and 4,5-dimethyl-1-phenylpyrazole-3-one in the presence of a base. These methods have been optimized to produce high yields of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione.
科学研究应用
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-diabetic properties. In vitro studies have shown that 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione has been studied for its potential use in the treatment of diabetes, as it has been shown to increase insulin sensitivity in animal models.
属性
IUPAC Name |
3-(1-ethyl-5-methylpyrazol-4-yl)-1,5-diphenylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-3-25-17(2)21(16-24-25)20(14-22(26)18-10-6-4-7-11-18)15-23(27)19-12-8-5-9-13-19/h4-13,16,20H,3,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWWIQVSTMTPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,5-diphenylpentane-1,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2588878.png)
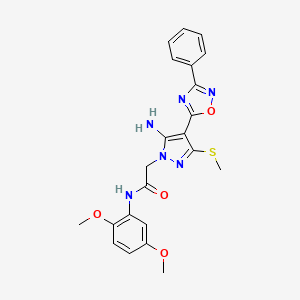
![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2588881.png)
![N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/no-structure.png)
![2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588885.png)
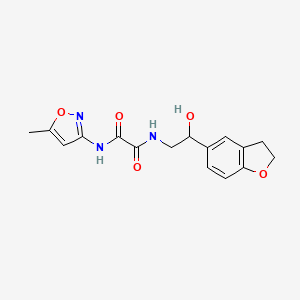
![3-[2-(3-Methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetylamino]-benzoic acid](/img/structure/B2588887.png)
![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2588890.png)
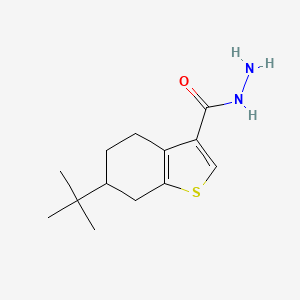
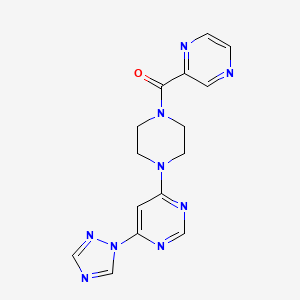
![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]methanimine](/img/structure/B2588895.png)
